N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound featuring a morpholine ring, a trifluoromethyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. This reaction is often carried out under acidic conditions and elevated temperatures to facilitate ring closure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Morpholine: The final step involves coupling the tetrazole derivative with 4-morpholinophenylamine. This can be achieved through a condensation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to ring opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring typically yields N-oxides, while reduction of the tetrazole ring can produce amines or other reduced derivatives.
Scientific Research Applications
N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-morpholinophenyl)-3-(trifluoromethyl)benzenecarboxamide
- N-(4-morpholinophenyl)-2-(trifluoromethyl)benzenesulfonamide
- N-(4-morpholinophenyl)-2-(trifluoromethyl)benzamide
Uniqueness
N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide stands out due to the presence of the tetrazole ring, which is less common in similar compounds. This ring structure imparts unique chemical properties, such as increased acidity and the ability to participate in hydrogen bonding, which can enhance the compound’s binding affinity to biological targets.
Biological Activity
N-(4-morpholinophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity based on various studies, including structure-activity relationships, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a tetrazole ring, which is known for its pharmacological significance. The presence of a morpholine group and a trifluoromethyl phenyl moiety enhances its bioactivity and lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups often show enhanced activity against various bacterial strains due to their ability to disrupt cellular processes.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 8 μg/mL |
Compound B | Escherichia coli | 32 μg/mL |
Compound C | Candida albicans | 16 μg/mL |
In a comparative study, the compound demonstrated an MIC of 8 μg/mL against S. aureus, indicating strong antibacterial potential, while other derivatives showed varying degrees of activity against different pathogens .
Anticancer Activity
The anticancer potential of tetrazole derivatives has been explored extensively. Studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle. The specific mechanism often involves the inhibition of key enzymes involved in cancer metabolism.
Case Study:
In vitro studies on cancer cell lines have shown that this compound can significantly reduce cell viability in breast and lung cancer models. The compound's effectiveness was attributed to its ability to interfere with signaling pathways associated with tumor growth .
The biological activity of this compound is primarily linked to its interaction with specific proteins and enzymes:
- Enzyme Inhibition : The tetrazole ring can mimic substrates for various enzymes, leading to competitive inhibition.
- Membrane Disruption : The lipophilic nature due to the trifluoromethyl group may facilitate membrane penetration, causing disruption in microbial cells.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.
Structure-Activity Relationship (SAR)
The incorporation of different substituents on the phenyl rings significantly affects the biological activity:
- Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing properties, improving binding affinity to target sites.
- Morpholine Ring : Contributes to solubility and facilitates interaction with biological membranes.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2/c20-19(21,22)13-1-5-16(6-2-13)28-25-17(24-26-28)18(29)23-14-3-7-15(8-4-14)27-9-11-30-12-10-27/h1-8H,9-12H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYPCFSJWVNZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.